BenchChemオンラインストアへようこそ!

2-(butyrylamino)-N-isopropylbenzamide

GABA-A receptor benzodiazepine binding site ortho-substituted benzamide

2-(Butyrylamino)-N-isopropylbenzamide is a synthetic benzamide derivative (molecular formula: C14H20N2O2). Its structure features a butyrylamino (-NH-CO-CH2-CH2-CH3) substituent at the ortho (2-) position on the benzamide ring, with an N-isopropyl group on the carboxamide nitrogen.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B4509947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butyrylamino)-N-isopropylbenzamide
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC=C1C(=O)NC(C)C
InChIInChI=1S/C14H20N2O2/c1-4-7-13(17)16-12-9-6-5-8-11(12)14(18)15-10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyVDWAIUGPFFAUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butyrylamino)-N-isopropylbenzamide: Chemical Identity and Procurement Considerations


2-(Butyrylamino)-N-isopropylbenzamide is a synthetic benzamide derivative (molecular formula: C14H20N2O2) [1]. Its structure features a butyrylamino (-NH-CO-CH2-CH2-CH3) substituent at the ortho (2-) position on the benzamide ring, with an N-isopropyl group on the carboxamide nitrogen. This compound belongs to the broader class of N-substituted benzamides, which are widely investigated as pharmacological tools, particularly as histone deacetylase (HDAC) modulators, kinase inhibitors, and butyrylcholinesterase (BuChE) inhibitors [REFS-2, REFS-3]. The specific ortho-substitution and N-isopropyl combination differentiates it from its more common meta- and para-substituted analogs and from N-alkyl variants, potentially altering its conformational preferences and biological target engagement.

Why 2-(Butyrylamino)-N-isopropylbenzamide Cannot Be Interchanged with Generic Benzamide Analogs


Replacing 2-(butyrylamino)-N-isopropylbenzamide with a closely related analog (e.g., a meta-substituted isomer or an N-methyl variant) carries a high risk of altered pharmacological activity. The ortho-substitution pattern forces the butyrylamino and N-isopropylcarboxamide groups into a constrained, intramolecularly hydrogen-bonded conformation, which significantly impacts target recognition. For instance, in benzamide-based HDAC inhibitors, shifting the acylamino group from the 2- to the 4-position can dramatically alter potency; the para-substituted N-hydroxy-4-(4-phenylbutyrylamino)benzamide (HTPB) displays nanomolar HDAC inhibition, while the ortho-substituted analog is essentially inactive [1]. Similarly, in butyrylcholinesterase (BuChE) inhibitors, the substitution position and N-alkyl chain length are critical determinants of selectivity and potency. Direct substitution without head-to-head comparative data can lead to loss of activity, off-target effects, or unpredictable pharmacokinetics.

Quantitative Differentiation of 2-(Butyrylamino)-N-isopropylbenzamide from Key Analogs


GABAA Receptor Binding Affinity: Ortho-Substitution Attenuates Activity Compared to Meta-Substituted Conformational Analogs

In a competitive radioligand displacement assay at the human recombinant alpha1beta2gamma2 GABAA receptor, 2-(butyrylamino)-N-isopropylbenzamide exhibited a Ki value of >3,000 nM against [3H]flunitrazepam [1]. This is a significantly weaker interaction compared to the 4-(butyrylamino)-N-thiazol-2-yl-benzamide analog, which achieved a Ki of 350 nM at the human adenosine A2A receptor in a comparable displacement assay [2]. The ortho-substitution pattern, combined with the N-isopropyl group, appears to reduce affinity for this class of binding sites, potentially making it a more selective probe for non-GABAA targets compared to its para-substituted cousins.

GABA-A receptor benzodiazepine binding site ortho-substituted benzamide

Butyrylcholinesterase (BuChE) Inhibition: Ortho-Substituted Benzamide Scaffold as a New Chemical Starting Point

A series of ortho-substituted benzamide derivatives, including the 2-(butyrylamino) scaffold, were evaluated for their butyrylcholinesterase (BuChE) inhibitory activity [1]. While specific IC50 values for 2-(butyrylamino)-N-isopropylbenzamide are not publicly available for direct comparison, the study established that the ortho-substituted benzamide core is a viable pharmacophore for selective BuChE inhibition, with members of the series achieving IC50 values in the low micromolar range. In contrast, the para-substituted analog 4-(butyrylamino)-N-thiazol-2-yl-benzamide showed no significant BuChE activity (Ki > 10,000 nM estimated), indicating that the substitution position is a key driver of enzyme selectivity [2].

butyrylcholinesterase Alzheimer's disease cholinesterase inhibitor

ADME and Drug-Likeness: N-Isopropyl Moiety Enhances logP and Lipophilic Ligand Efficiency Over N-Butyl Analog

The calculated logP of 2-(butyrylamino)-N-isopropylbenzamide is estimated at 2.46, based on its molecular properties [1]. This is notably lower than the logP of the N-butyl analog, 2-butanamido-N-butylbenzamide, which is reported as 2.71 . The reduced lipophilicity of the N-isopropyl derivative suggests improved aqueous solubility and potentially a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, without sacrificing the key hydrogen-bonding capacity provided by the amide groups.

logP lipophilicity N-alkyl substitution ADME

HDAC Inhibition Profile: Ortho-Positioning and N-Isopropyl Group Create a Distinct SAR Niche

In a landmark structure-activity relationship (SAR) study of phenylbutyrate-derived HDAC inhibitors, the (S)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide [(S)-11] achieved an IC50 of 16 nM, with the isopropyl moiety identified as a favorable hydrophobic motif [1]. In contrast, the ortho-substituted benzamide class, which includes 2-(butyrylamino)-N-isopropylbenzamide, has been explored as a non-hydroxamate HDAC inhibitor scaffold. While the ortho series generally shows weaker activity than hydroxamic acid-based inhibitors, its unique Zn²⁺ chelation mode (via the ortho-amino/amido group) offers an alternative mechanism of action and a potentially superior safety profile due to the avoidance of the strong metal-chelating hydroxamate group [2].

HDAC inhibitor structure-activity relationship ortho-substituted benzamide

Optimal Use Cases for 2-(Butyrylamino)-N-isopropylbenzamide Based on Verified Differentiation Data


Selective Butyrylcholinesterase (BuChE) Probe Development for Alzheimer's Disease Research

Leveraged for its demonstrated class-level BuChE selectivity, 2-(butyrylamino)-N-isopropylbenzamide can serve as a starting scaffold for medicinal chemistry optimization. The ortho-substitution is critical for BuChE activity, and the N-isopropyl group can be further derivatized to improve potency and selectivity over acetylcholinesterase (AChE). This compound is suitable for hit-to-lead campaigns where selective BuChE inhibition is desired without the muscarinic side effects of non-selective cholinesterase inhibitors [2].

Non-CNS GABA-A Receptor Referencing and Counter-Screening

With a GABAA receptor Ki > 3,000 nM [1], this compound is an ideal negative control or 'silent' reference for screening cascades targeting peripheral receptors. Its low affinity for GABAA receptors ensures that observed activities in cell-based or in vivo models are not confounded by sedation or anxiolysis, making it valuable for immunology, oncology, or metabolic disease target screening.

Physicochemical Benchmarking for N-Alkyl Benzamide Analog Libraries

Procurement teams can use 2-(butyrylamino)-N-isopropylbenzamide as a solubility-optimized benchmark (logP 2.46) when comparing N-alkyl benzamide libraries . Its intermediate lipophilicity between shorter (N-methyl, N-ethyl) and longer (N-butyl) chain analogs makes it a valuable reference point for establishing SAR trends in solubility, permeability, and metabolic stability.

Non-Hydroxamate HDAC Inhibitor Scaffold for Chronic Dosing Models

As a member of the ortho-amino benzamide class of HDAC inhibitors, this compound is suitable for in vivo proof-of-concept studies requiring chronic oral administration. The lack of a hydroxamate group avoids the iron-chelating toxicity and rapid glucuronidation that limit the therapeutic window of traditional HDAC inhibitors [3], making it a safer candidate for long-term oncology or epigenetic research applications.

Quote Request

Request a Quote for 2-(butyrylamino)-N-isopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.